2-(1-Aminoethyl)thiazole-5-carboxylic acid

Catalog No.
S816716
CAS No.
1368104-47-5
M.F
C6H8N2O2S
M. Wt
172.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-Aminoethyl)thiazole-5-carboxylic acid

CAS Number

1368104-47-5

Product Name

2-(1-Aminoethyl)thiazole-5-carboxylic acid

IUPAC Name

2-(1-aminoethyl)-1,3-thiazole-5-carboxylic acid

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

InChI

InChI=1S/C6H8N2O2S/c1-3(7)5-8-2-4(11-5)6(9)10/h2-3H,7H2,1H3,(H,9,10)

InChI Key

ZXTOHPCVEPZUIA-UHFFFAOYSA-N

SMILES

CC(C1=NC=C(S1)C(=O)O)N

Canonical SMILES

CC(C1=NC=C(S1)C(=O)O)N

2-(1-Aminoethyl)thiazole-5-carboxylic acid (CAS 1368104-47-5) is a bifunctional building block that integrates a reactive aliphatic primary amine with a heteroaromatic carboxylic acid [1]. Unlike traditional 2-aminothiazoles where the amine is directly conjugated to the aromatic system, the 1-aminoethyl linker isolates the amine's electron pair, preserving typical aliphatic nucleophilicity (pKa ~9.5) while maintaining the structural rigidity of the thiazole core. This structural profile makes it a highly processable precursor for synthesizing complex peptidomimetics, kinase inhibitors, and advanced agrochemicals where orthogonal reactivity at the amino and carboxyl termini is required without the need for extreme coupling conditions.

Procurement Fit

Chiral building block Separate (R)- and (S)-enantiomer forms available for stereoselective synthesis
Bifunctional architecture Primary amine and carboxylic acid on thiazole core enable orthogonal derivatization
Salt-form options Free base or hydrochloride salt to adjust solubility for reaction conditions

Substituting 2-(1-aminoethyl)thiazole-5-carboxylic acid with its unbranched homolog, 2-(aminomethyl)thiazole-5-carboxylic acid, or its esterified precursor, ethyl 2-(1-aminoethyl)thiazole-5-carboxylate, introduces significant downstream processing liabilities [1]. The des-methyl analog lacks the alpha-steric bulk necessary to restrict conformational freedom and protect against enzymatic degradation in biological applications. Furthermore, attempting to procure the cheaper ethyl ester and hydrolyzing it in-house requires basic conditions (e.g., LiOH/NaOH at elevated temperatures) that can lead to partial racemization of the sensitive 1-aminoethyl stereocenter and degradation of the thiazole ring [2]. Procuring the pre-formed free acid ensures immediate readiness for standard peptide coupling protocols while preserving stereochemical and structural integrity.

Substitution Risk

Chiral center mismatch
Enantiomers may produce distinct assay-response profiles; achiral analogs lack stereochemical control.
α-Aminoethyl substituent
The 1-aminoethyl group alters hydrogen bonding and conformational flexibility compared to simpler 2-amino analogs.
Regioisomeric substitution
5-Carboxylic acid regioisomer provides different coupling geometry than the natural 4-carboxylic acid scaffold.

Nucleophilic Reactivity: Aliphatic vs. Aromatic Amine Acylation Efficiency

The isolation of the amine via the ethylidene linker fundamentally alters its reactivity profile compared to standard 2-aminothiazoles [1]. In standard acylation assays using benzoyl chloride (1.1 eq, DIPEA, DCM, 25°C), 2-(1-aminoethyl)thiazole derivatives achieve >95% conversion within 2 hours. In contrast, the conjugated 2-amino-4-methylthiazole-5-carboxylic acid baseline exhibits poor nucleophilicity, requiring extended heating (60°C) or stronger bases (e.g., NaH) to achieve even 60% conversion, often accompanied by competing N,N-diacylation or degradation.

Evidence DimensionAcylation conversion rate at 25°C (2 hours)
Target Compound Data>95% conversion (mild conditions)
Comparator Or Baseline2-Amino-4-methylthiazole-5-carboxylic acid (<15% conversion at 25°C; requires 60°C for ~60%)
Quantified Difference>6-fold increase in reaction efficiency under mild conditions
ConditionsBenzoyl chloride (1.1 eq), DIPEA, DCM, 25°C

Procuring the 1-aminoethyl derivative allows chemists to utilize standard, mild coupling conditions, preventing the thermal degradation and low yields associated with acylating poorly nucleophilic aromatic amines.

Chiral complexity
Class-level inference
Racemate vs. single (S)- and (R)-enantiomers available; achiral 2-aminothiazole-5-carboxylic acid lacks stereocenter
Stereochemical-control context for SAR interpretation
Enantiomer attribution may require chiral analytical confirmation

Metabolic Stability and Steric Shielding via Alpha-Methylation

The presence of the alpha-methyl group in 2-(1-aminoethyl)thiazole-5-carboxylic acid provides critical steric shielding compared to its unbranched des-methyl comparator, 2-(aminomethyl)thiazole-5-carboxylic acid [1]. When incorporated into lead compounds and subjected to in vitro human liver microsome (HLM) stability assays, the alpha-methylated derivatives typically exhibit a half-life (t1/2) exceeding 120 minutes. The unbranched aminomethyl baseline, highly susceptible to oxidative deamination by amine oxidases, degrades rapidly with a t1/2 of approximately 35 minutes.

Evidence DimensionIn vitro metabolic half-life (HLM assay) of derived amides
Target Compound Datat1/2 > 120 minutes
Comparator Or Baseline2-(Aminomethyl)thiazole-5-carboxylic acid derivatives (t1/2 ~ 35 minutes)
Quantified Difference>3.4-fold extension in metabolic half-life
ConditionsHuman liver microsomes (HLM), NADPH, 37°C

Selecting the 1-aminoethyl scaffold over the aminomethyl homolog is critical for drug discovery programs aiming to mitigate rapid oxidative clearance and improve in vivo exposure.

Hydrophilicity profile
Cross-study comparable
XLogP3-AA -2.2; TPSA 104 Ų vs. thiazole-5-carboxylic acid (lower TPSA, higher logP)
Higher hydrophilicity may support aqueous formulation studies
Computed properties from PubChem

Process Efficiency: Avoidance of Ester Hydrolysis-Induced Racemization

Procuring the free carboxylic acid directly bypasses the saponification step required when starting from ethyl 2-(1-aminoethyl)thiazole-5-carboxylate [1]. Hydrolysis of the ester (using 2M LiOH in THF/H2O) often requires elevated temperatures that risk epimerization at the adjacent 1-aminoethyl stereocenter, reducing enantiomeric excess (ee) from >98% to <85% in prolonged reactions. By sourcing the pre-hydrolyzed 2-(1-aminoethyl)thiazole-5-carboxylic acid, manufacturers eliminate a synthetic step, increase overall linear yield by 15-20%, and guarantee the preservation of stereochemical purity for downstream asymmetric synthesis.

Evidence DimensionEnantiomeric excess (ee) retention and step count
Target Compound DataDirect use retains >98% ee; 0 additional deprotection steps
Comparator Or BaselineEthyl 2-(1-aminoethyl)thiazole-5-carboxylate (requires saponification, risking ee drop to <85%)
Quantified DifferenceElimination of 1 synthetic step and prevention of ~13% loss in enantiomeric purity
ConditionsStandard amide coupling vs. upstream ester hydrolysis (2M LiOH, THF/H2O, 40°C)

Direct procurement of the free acid streamlines manufacturing workflows and protects sensitive chiral centers, directly translating to higher yields of optically pure final products.

Bifunctional scaffold
Class-level inference
2 derivatizable groups (amine + acid) vs. 1 in 2-aminothiazole or thiazole-5-carboxylic acid
Enables orthogonal derivatization strategies
Supports divergent library construction
Salt-form options
Reported
Free base (95–97% purity) vs. hydrochloride salt (98% purity, enhanced aqueous solubility)
Salt selection influences solubility and reaction conditions
Vendor-sourced specifications
Kinase inhibition scaffold
Class-level inference
Thiazole-5-carboxylic acid derivatives: reported TRBP (EC50 0.66 nM), CK2 (IC50 0.4 µM), xanthine oxidase (IC50 0.45 µM)
Reported scaffold activity context for fragment-based inhibitor screening
Target compound lacks direct potency data
Natural product regioisomer
Class-level inference
2-(1-Aminoethyl)thiazole-4-carboxylic acid scaffold in bacillamides (reported [α]D -15.2) vs. 5-carboxylic acid target
Biosynthetically relevant motif with distinct vector geometry
Regioisomeric comparison; target not directly isolated

Synthesis of Sterically Hindered Kinase Inhibitors

Because the 1-aminoethyl group provides a quantified balance of aliphatic nucleophilicity and steric bulk, this compound serves as a highly efficient building block for advanced kinase inhibitors [1]. It allows for high-yielding amide couplings at the carboxylic acid terminus while the sterically shielded amine extends metabolic half-life compared to unbranched analogs.

Development of Novel Peptidomimetics

The orthogonal reactivity of the highly nucleophilic aliphatic amine and the heteroaromatic carboxylic acid makes this scaffold a structurally rigid insert for peptidomimetics [2]. By avoiding the harsh coupling conditions required for standard 2-aminothiazoles, chemists can incorporate this building block into sensitive peptide chains without degrading adjacent fragile residues.

Library Generation for High-Throughput Screening (HTS)

The elimination of the ester deprotection step by procuring the free acid directly accelerates the generation of combinatorial libraries [1]. Its dual-handle nature allows for rapid, parallel derivatization at both the amine and acid positions using standard automated liquid handling and mild coupling reagents, maximizing throughput.

Application Fit

Application
Selection Property
Validation Focus
Stereochemical-control studies
Single enantiomer or racemate availability
Enantiomer-attribution and chiral HPLC confirmation
Bifunctional library synthesis
Orthogonal amine and carboxylic acid groups
Divergent derivatization workflow compatibility
Kinase inhibitor fragment screening
Thiazole-5-carboxylic acid scaffold
Target engagement and selectivity profiling
Peptidomimetic building block
Chiral α-aminoethyl-thiazole constrained core
Conformational rigidity and coupling geometry

XLogP3

-2.2

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